4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[2-(4-methoxyphenoxy)propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-15-9-7-14(22-2)8-10-15)16(19)18-13-5-3-12(4-6-13)17(20)21/h3-11H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPNGXBFKBULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, propanoic acid, and 4-aminobenzoic acid.
Formation of 4-methoxyphenoxypropanoic acid: This intermediate is synthesized by reacting 4-methoxyphenol with propanoic acid under acidic conditions.
Amidation Reaction: The intermediate 4-methoxyphenoxypropanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of 4-{[2-(4-hydroxyphenoxy)propanoyl]amino}benzoic acid.
Reduction: Formation of 4-{[2-(4-methoxyphenoxy)propan-1-ol]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and tumor pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated based on structure.
Biological Activity
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid is an organic compound characterized by its unique structural features, which include a benzoic acid moiety and a methoxyphenoxy group linked through a propanoyl amide bond. This compound has attracted attention for its potential biological activities, particularly in anti-inflammatory and anti-tumor applications.
- Molecular Formula : C17H16NO5
- Molecular Weight : 316.31 g/mol
The biological activity of this compound is believed to involve interactions with specific molecular targets and pathways:
- Enzymatic Interactions : The compound may interact with enzymes involved in inflammatory and tumorigenic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Signaling Pathways : It can modulate pathways like NF-κB, which are crucial in inflammation and cancer progression.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.
Anti-tumor Activity
In vitro studies suggest that this compound may possess anti-tumor properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-methoxyphenoxy)benzoic acid | Structure | Moderate anti-inflammatory effects |
| 4-{[(2R)-2-(4-methoxyphenoxy)propanoyl]amino}benzoate | - | Potentially enhanced stability and reactivity |
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Study on Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxicity at low concentrations.
- Inflammation Model : In a murine model of acute inflammation, administration of this compound led to a reduction in paw edema compared to control groups, highlighting its potential for therapeutic use in inflammatory diseases.
Research Findings
Recent research has focused on the following aspects of this compound:
- Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid can enhance the activity of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis and preventing tumorigenesis .
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which contributes to its anti-inflammatory effects.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid in laboratory settings?
- Methodological Answer :
- Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits .
- Employ personal protective equipment (PPE), including gloves and goggles, and ensure access to emergency showers/eye wash stations.
- Avoid eating, drinking, or storing food in areas where the compound is handled. Decontaminate clothing exposed to the compound via specialized training protocols .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Step 1 : React 4-methoxyphenoxypropanoyl chloride with 4-aminobenzoic acid under basic conditions (e.g., sodium hydroxide) to form the amide bond.
- Step 2 : Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Key Reagents : Lithium aluminum hydride (reduction), nitric acid (electrophilic substitution) .
Q. How can researchers determine the purity of synthesized this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a reference standard .
- NMR Spectroscopy : Analyze and spectra for characteristic peaks (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons between δ 6.5–7.5 ppm) .
- Melting Point Analysis : Compare observed melting points to literature values (e.g., 180–182°C for related benzoic acid derivatives) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z ~317 [M+H]) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for absolute configuration determination .
Advanced Questions
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 50°C during amide coupling to prevent hydrolysis .
- Solvent Selection : Use anhydrous dimethylformamide (DMF) to stabilize reactive intermediates.
- Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) for improved yield and reduced byproducts .
Q. What strategies resolve contradictions in reported biological activities of this compound (e.g., anti-inflammatory vs. enzyme inhibition)?
- Methodological Answer :
- Dose-Response Studies : Conduct assays across multiple concentrations to identify activity thresholds.
- Target-Specific Assays : Use enzyme inhibition kits (e.g., COX-2 for anti-inflammatory activity) and compare results with molecular docking simulations .
- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify confounding variables (e.g., solvent effects, cell line variability) .
Q. How can computational modeling elucidate the mechanism of action for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., NF-κB for anti-inflammatory pathways).
- Density Functional Theory (DFT) : Calculate electron distribution in the amide and methoxyphenoxy groups to predict reactivity .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to guide analog design .
Q. What role does this compound play in multi-step organic synthesis?
- Methodological Answer :
- Building Block : Use as a precursor for fluorescent probes by modifying the benzoic acid moiety with dansyl chloride.
- Protecting Group Strategy : Leverage the methoxyphenoxy group for regioselective deprotection in complex syntheses .
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
